2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
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Overview
Description
2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound that features a morpholine ring, a triphenyl-substituted bipyrazole core, and an ethanone group
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It is suggested that similar compounds act as positive allosteric modulators of ampa receptors .
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptor activity, which plays a crucial role in synaptic transmission and plasticity .
Result of Action
Similar compounds have been reported to modulate ampa receptor activity, which could potentially influence neuronal excitability and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the bipyrazole core, followed by the introduction of the triphenyl groups and the morpholine ring. The final step involves the addition of the ethanone group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone: Lacks the morpholine ring, which may affect its biological activity and chemical properties.
2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)propanone: Similar structure but with a propanone group instead of ethanone, potentially leading to different reactivity and applications.
Uniqueness
The presence of the morpholine ring and the specific arrangement of the triphenyl-substituted bipyrazole core make 2-morpholino-1-(1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone unique
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYDJMNTHQDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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